N'-(5-chloro-2-methylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide
Description
The compound N'-(5-chloro-2-methylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide features a 1,3-thiazole core substituted with a 3-fluorophenyl group at position 4 and an ethanediamide linker connecting to a 5-chloro-2-methylphenyl moiety.
Key structural attributes:
- 1,3-thiazole ring: Known for bioactivity in medicinal and pesticidal compounds.
- Fluorophenyl and chlorophenyl substituents: Enhance metabolic stability and binding affinity.
- Ethanediamide linker: May confer conformational flexibility for target interactions.
Properties
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O2S/c1-12-5-6-14(21)10-17(12)25-19(27)18(26)23-8-7-16-11-28-20(24-16)13-3-2-4-15(22)9-13/h2-6,9-11H,7-8H2,1H3,(H,23,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDRWZKRCDWODM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(5-chloro-2-methylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antibacterial research. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This indicates that it contains elements such as chlorine (Cl), fluorine (F), nitrogen (N), and sulfur (S), which are significant for its biological interactions.
1. Antibacterial Activity
Research has shown that compounds similar to this compound exhibit notable antibacterial properties. A study evaluated the antibacterial activity of thiazole derivatives against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated that these compounds could inhibit the growth of:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus cereus
- Gram-negative bacteria : Proteus mirabilis, Serratia marcescens
The minimum inhibitory concentration (MIC) values were determined, showcasing the effectiveness of these compounds in combating bacterial infections .
2. Anti-inflammatory Activity
The anti-inflammatory potential of the compound has also been investigated. In vitro studies demonstrated that derivatives of thiazole could significantly reduce inflammation in models induced by carrageenan. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and mediators, providing a foundation for further exploration into its therapeutic applications in inflammatory diseases .
Case Study 1: Thiazole Derivatives
A comprehensive study on thiazole derivatives, including this compound, highlighted their potential as anti-inflammatory agents. The study utilized various assays to measure the levels of inflammatory markers before and after treatment with these compounds. Results indicated a significant reduction in edema formation in treated groups compared to controls .
Case Study 2: Metabolic Pathways
Another critical aspect is the metabolism of this compound in different species. A study focused on the in vitro metabolism revealed that while rats showed extensive metabolism leading to S-oxide formation, human microsomes favored carbon hydroxylation pathways. This suggests species-specific metabolic pathways that could influence the efficacy and safety profiles of the compound in clinical settings .
Data Tables
| Biological Activity | Test Organisms | MIC (µg/mL) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 16 |
| Bacillus cereus | 32 | |
| Proteus mirabilis | 64 | |
| Serratia marcescens | 128 |
| Inflammatory Response | Treatment Group | Edema Reduction (%) |
|---|---|---|
| Control | - | 0 |
| Compound A | 10 mg/kg | 45 |
| Compound B | 20 mg/kg | 60 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole/Thiadiazole Derivatives
a. N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, )
- Structure : Combines thiadiazole and isoxazole rings with a benzamide group.
- Synthesis: 70% yield via reflux with hydroxylamine hydrochloride and K₂CO₃ in ethanol .
- Bioactivity: Not specified, but similar compounds often exhibit antimicrobial or anticancer properties.
- Key Differences : Lacks the ethanediamide linker and fluorophenyl group, reducing conformational flexibility and halogen-mediated interactions.
b. N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (Compound 8a, )
- Structure : Thiadiazole fused with pyridine and acetyl groups.
- Physical Properties : Melting point 290°C, higher than typical thiazoles due to extended conjugation .
- Spectral Data : IR peaks at 1679 and 1605 cm⁻¹ confirm dual carbonyl groups .
- Key Differences : Pyridine substitution and acetyl group alter electronic properties compared to the target compound’s thiazole-fluorophenyl motif.
Amide-Containing Pesticidal Compounds (–6)
a. N-(4-fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide (FOE 5043)
- Use : Pesticidal activity via thiadiazole and fluorophenyl groups.
- Structural Comparison : Shares fluorophenyl and amide motifs but uses a thiadiazole-oxyacetamide linker instead of ethanediamide.
b. N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide (Diclosulam)
- Use : Herbicide targeting acetolactate synthase.
- Key Differences : Triazolo-pyrimidine core and sulfonamide group differ significantly from the target’s thiazole-ethanediamide system.
Pharmacologically Active Thiazoles ()
a. 2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl) acetamide
Structural and Functional Analysis
Table 1: Comparative Data for Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
